Phosphinous acid, diphenyl-, (1R)-1-phenylethyl ester
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Overview
Description
Phosphinous acid, diphenyl-, (1R)-1-phenylethyl ester is an organophosphorus compound with the molecular formula C20H19O2P. This compound is known for its unique structural features, which include a phosphinous acid esterified with a chiral (1R)-1-phenylethyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphinous acid, diphenyl-, (1R)-1-phenylethyl ester typically involves the esterification of diphenylphosphinous acid with (1R)-1-phenylethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphinous acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Phosphinous acid, diphenyl-, (1R)-1-phenylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to the corresponding phosphine.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products
Oxidation: Diphenylphosphine oxide.
Reduction: Diphenylphosphine.
Substitution: Various substituted phosphinous acid esters.
Scientific Research Applications
Phosphinous acid, diphenyl-, (1R)-1-phenylethyl ester has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of phosphinous acid, diphenyl-, (1R)-1-phenylethyl ester involves its interaction with molecular targets through its phosphorus center. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form coordination complexes with metal ions, influencing various biochemical pathways and catalytic processes.
Comparison with Similar Compounds
Similar Compounds
- Diphenylphosphinic acid
- Diphenylphosphine oxide
- Diphenylphosphine
Uniqueness
Phosphinous acid, diphenyl-, (1R)-1-phenylethyl ester is unique due to its chiral (1R)-1-phenylethyl group, which imparts specific stereochemical properties. This chiral center can influence the compound’s reactivity and interactions with other molecules, making it distinct from other similar compounds.
Properties
CAS No. |
612058-33-0 |
---|---|
Molecular Formula |
C20H19OP |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
diphenyl-[(1R)-1-phenylethoxy]phosphane |
InChI |
InChI=1S/C20H19OP/c1-17(18-11-5-2-6-12-18)21-22(19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3/t17-/m1/s1 |
InChI Key |
WENXQKDAKSWYMT-QGZVFWFLSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)OP(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C1=CC=CC=C1)OP(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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